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molecular formula C9H12N2O2 B8817447 3-Amino-4-(ethylamino)benzoic acid CAS No. 66315-20-6

3-Amino-4-(ethylamino)benzoic acid

Cat. No. B8817447
M. Wt: 180.20 g/mol
InChI Key: MHEGZWSPTDRZIS-UHFFFAOYSA-N
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Patent
US07291635B2

Procedure details

A mixture of 1.4 g (7.7 mmol) of the title B compound, 3-amino-4-ethylamino-benzoic acid and 15 mL (104 mmol) of triethyl orthoacetate in 20 mL of EtOH is refluxed for 7 h. The reaction mixture is allowed to cool to RT and the precipitated solid is collected by filtration, washed with EtOH (2×), then with methyl-t-butylether (MTBE) and dried in vacuo to give 1-ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid as a grey solid: mp>250° C.; 1H-NMR (DMSO-d6) δ 12.65 (s, 1H), 8.11 (s, 1H), 7.82 (dd, 1H), 7.59 (d, J=8.46, 1H), 4.26 (q, 2H), 2.57 (s, 3H), 1.30 (t, 3H); [M−1]−=203.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[NH:11][CH2:12][CH3:13])[C:5]([OH:7])=[O:6].[C:14](OCC)(OCC)(OCC)[CH3:15]>CCO>[CH2:12]([N:11]1[C:10]2[CH:9]=[CH:8][C:4]([C:5]([OH:7])=[O:6])=[CH:3][C:2]=2[N:1]=[C:14]1[CH3:15])[CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1NCC
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(OCC)(OCC)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 7 h
Duration
7 h
FILTRATION
Type
FILTRATION
Details
the precipitated solid is collected by filtration
WASH
Type
WASH
Details
washed with EtOH (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with methyl-t-butylether (MTBE) and dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C(=NC2=C1C=CC(=C2)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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